2,4-Dibromo-3,5-difluorobenzenethiol
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Overview
Description
2,4-Dibromo-3,5-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H2Br2F2S. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the following steps:
Bromination: Benzenethiol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzenethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include dehalogenated benzenethiols and sulfides.
Scientific Research Applications
2,4-Dibromo-3,5-difluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-difluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-difluorobenzenethiol
- 2,4-Difluorobenzenethiol
- 4-Bromothiophenol
Uniqueness
2,4-Dibromo-3,5-difluorobenzenethiol is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C6H2Br2F2S |
---|---|
Molecular Weight |
303.95 g/mol |
IUPAC Name |
2,4-dibromo-3,5-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
InChI Key |
CCOOOUJMEHIXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S)Br)F)Br)F |
Origin of Product |
United States |
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